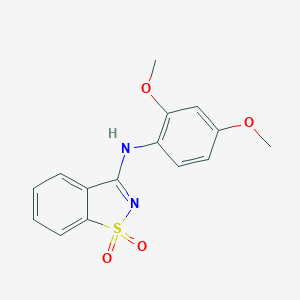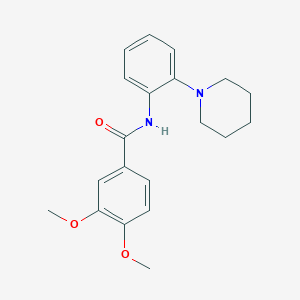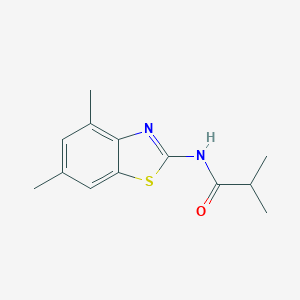
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide: is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with dimethyl groups at positions 4 and 6, and an amide group attached to a 2-methylpropanamide moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups at positions 4 and 6 can be introduced through Friedel-Crafts alkylation using dimethyl sulfate or a similar alkylating agent.
Amide Formation: The final step involves the reaction of the substituted benzothiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazole derivatives.
科学研究应用
Chemistry: N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Benzothiazole derivatives have shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated as potential drug candidates for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and application.
相似化合物的比较
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- N-(2,6-diethyl-phenyl)-2-(2-oxo-benzothiazol-3-yl)acetamide
Comparison: N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide moiety, which can influence its reactivity and biological activity Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications
属性
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-7(2)12(16)15-13-14-11-9(4)5-8(3)6-10(11)17-13/h5-7H,1-4H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKLJBGXAMRMLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
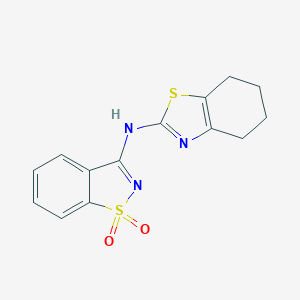
amino]benzoic acid](/img/structure/B509142.png)
![{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-5-ethylthiophen-3-yl}(morpholin-4-yl)methanone](/img/structure/B509149.png)
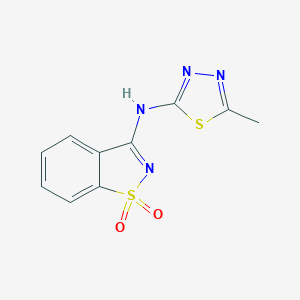
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B509152.png)
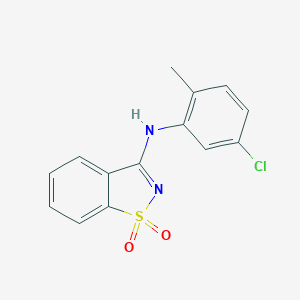
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B509155.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B509159.png)
![3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B509167.png)
![2-{[3-chloro-1-(4-chlorobenzyl)-1H-1,2,4-triazol-5-yl]sulfanyl}phenylamine](/img/structure/B509169.png)
![7-Methoxy-3-[(phenylsulfonyl)methyl]-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B509175.png)
![4-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-2-butyn-1-ol](/img/structure/B509176.png)
